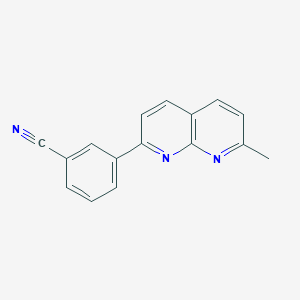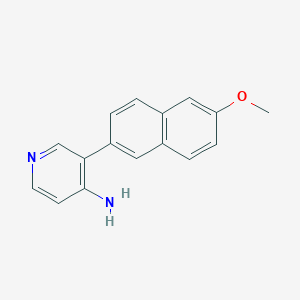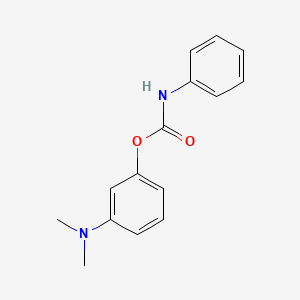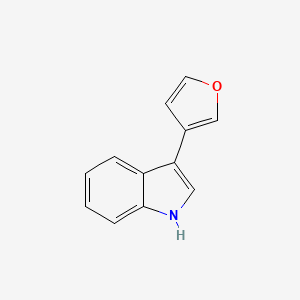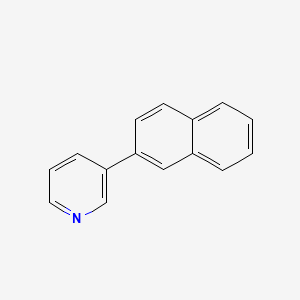
3-(Naphthalen-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Naphthalen-2-yl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a naphthalene moiety at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(naphthalen-2-yl)pyridine typically involves the condensation of 2-bromopyridine with naphthalene-2-boronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide or toluene. The reaction conditions usually involve heating the mixture to a temperature of around 100°C for several hours to achieve a good yield .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone for large-scale synthesis due to its efficiency and scalability. The use of continuous flow reactors and automated synthesis platforms can further enhance the production efficiency and yield of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Naphthalen-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine-N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Pyridine-N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or nitro-substituted pyridine derivatives.
Applications De Recherche Scientifique
3-(Naphthalen-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 3-(naphthalen-2-yl)pyridine is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it has been studied as an inhibitor of certain enzymes involved in cancer cell proliferation . The compound’s interaction with these molecular targets can disrupt cellular pathways, leading to the desired therapeutic outcomes.
Similar Compounds:
- 2-(Naphthalen-2-yl)pyridine
- 4-(Naphthalen-2-yl)pyridine
- 3-(Naphthalen-1-yl)pyridine
Comparison: this compound is unique due to the position of the naphthalene moiety on the pyridine ring, which can influence its chemical reactivity and physical properties
Propriétés
Formule moléculaire |
C15H11N |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
3-naphthalen-2-ylpyridine |
InChI |
InChI=1S/C15H11N/c1-2-5-13-10-14(8-7-12(13)4-1)15-6-3-9-16-11-15/h1-11H |
Clé InChI |
JVWGLICJXUMGHN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




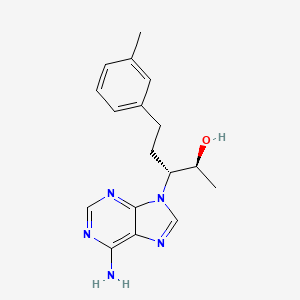
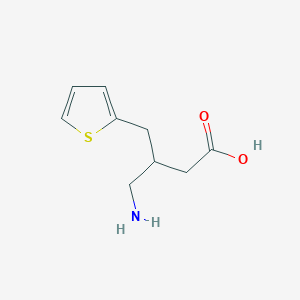
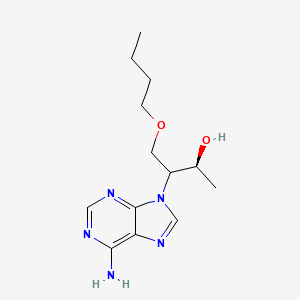
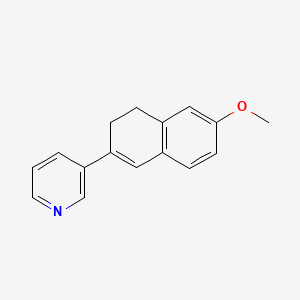



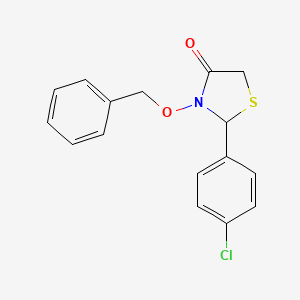
![3-(Benzo[b]thiophen-5-yl)-3-benzylpyrrolidine](/img/structure/B10842572.png)
